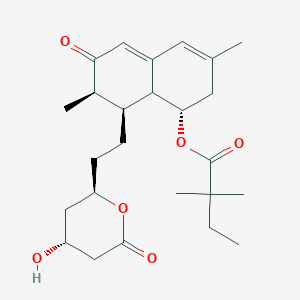

6-Oxo Simvastatin

Description

Overview of Statin Class Compounds and Research Significance

Statins are a class of drugs that lower cholesterol levels in the blood. consensus.app They work by inhibiting an enzyme called HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver. consensus.appwileymicrositebuilder.com This reduction in cholesterol synthesis leads to lower levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol". wileymicrositebuilder.comemrespublisher.com The discovery and development of statins have been a landmark in the prevention of cardiovascular disease. wileymicrositebuilder.comclinicalcorrelations.org

The first statin, mevastatin (B1676542) (compactin), was isolated from the fungus Penicillium citrinum in the 1970s. clinicalcorrelations.orgwikipedia.org This was followed by the discovery of lovastatin (B1675250) from Aspergillus terreus. clinicalcorrelations.orgwikipedia.org Simvastatin (B1681759) is a semi-synthetic derivative of lovastatin. clinicalcorrelations.org The research significance of statins is underscored by numerous clinical trials that have demonstrated their efficacy in reducing major vascular events and mortality. wileymicrositebuilder.comclinicalcorrelations.org Beyond their lipid-lowering effects, statins are also known to have pleiotropic effects, including anti-inflammatory and antioxidant properties. consensus.appmdpi.com

Identification of 6-Oxo Simvastatin as a Research Subject

This compound is a metabolite of simvastatin, meaning it is a substance produced by the metabolic breakdown of simvastatin in the body. allmpus.com Its chemical name is 2,2-Dimethylbutanoic acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester. allmpus.com As a metabolite, this compound is a subject of research to understand the complete pharmacological profile of its parent drug, simvastatin. The study of metabolites is crucial as they can contribute to the therapeutic effects or potential side effects of the administered drug.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C25H36O6 allmpus.com |

| Molecular Weight | 432.55 allmpus.com |

| CAS Number | 130468-11-0 allmpus.com |

| Appearance | White to off-white solid usbio.net |

| Purity (by HPLC) | NLT 95% allmpus.com |

Historical Context of Simvastatin Metabolite Research

The research into simvastatin's metabolism began shortly after its development. Simvastatin itself is an inactive lactone prodrug, which is hydrolyzed in the body to its active β-hydroxyacid form. wikipedia.orgnih.gov Early studies in the 1990s focused on identifying the various metabolic pathways of simvastatin. It was found to be extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. fda.govcore.ac.uk

Interactive Data Table: Key Milestones in Statin and Simvastatin Research

| Year | Milestone | Significance |

| 1970s | Isolation of Mevastatin (Compactin) clinicalcorrelations.orgwikipedia.org | First discovered HMG-CoA reductase inhibitor. |

| 1979 | Isolation of Lovastatin wikipedia.org | Second natural statin discovered, from Aspergillus terreus. |

| 1987 | FDA Approval of Lovastatin clinicalcorrelations.org | First commercially available statin. |

| 1988 | Introduction of Simvastatin clinicalcorrelations.org | A more potent, semi-synthetic derivative of lovastatin. |

| 1994 | Scandinavian Simvastatin Survival Study (4S) clinicalcorrelations.orgwikipedia.org | Landmark study demonstrating simvastatin's effectiveness in reducing mortality from cardiovascular disease. |

| 1990s-Present | Ongoing Metabolite Research core.ac.uk | Identification and characterization of simvastatin metabolites, including this compound, to better understand the drug's overall effects. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(1S,7R,8R)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,21+,23?/m1/s1 |

InChI Key |

NPDFVGFXQSJBAA-HJSUOQFFSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C |

Origin of Product |

United States |

Ii. Biochemical and Metabolic Characterization of 6 Oxo Simvastatin

Biotransformation Pathways Leading to 6-Oxo Simvastatin (B1681759)

The generation of 6-Oxo Simvastatin is not a direct conversion from the parent compound but rather a multi-step process involving specific oxidative enzymatic reactions.

The formation of this compound is fundamentally an oxidation process occurring on the hexahydronaphthalene (B12109599) (decalin) ring system of the simvastatin molecule. Research indicates that this is a sequential two-step oxidation at the C6 position.

Initial Hydroxylation: The primary step is the hydroxylation of simvastatin at the 6-position to form an intermediate, 6-hydroxy simvastatin. This reaction introduces a hydroxyl (-OH) group onto the carbon skeleton.

Subsequent Dehydrogenation/Oxidation: The 6-hydroxy simvastatin intermediate is then further oxidized. This second step involves the enzymatic removal of two hydrogen atoms (dehydrogenation) from the 6-hydroxy group, converting the secondary alcohol into a ketone (or oxo) functional group. This final product is this compound.

This sequential pathway (Simvastatin → 6-hydroxy Simvastatin → this compound) is the established route for the biogenesis of this particular metabolite.

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is the principal catalyst for the oxidative metabolism of simvastatin.

CYP3A4 Dominance: In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have unequivocally identified CYP3A4 as the major enzyme responsible for the biotransformation of simvastatin into its oxidative metabolites. CYP3A4 catalyzes the initial, rate-limiting hydroxylation of simvastatin to form 6-hydroxy simvastatin.

Formation of this compound: CYP3A4 is also implicated in the subsequent conversion of 6-hydroxy simvastatin to this compound. While other dehydrogenases could potentially contribute, the capacity of CYP3A4 to perform this secondary oxidation has been demonstrated. In metabolic profiling studies, this compound is consistently detected as a prominent metabolite following the incubation of simvastatin with systems rich in CYP3A4.

The table below summarizes findings from a representative in vitro study on the relative formation of major CYP3A4-mediated metabolites from simvastatin.

| Metabolite | Precursor | Relative Formation Rate (%) | Catalytic Reaction |

|---|---|---|---|

| 6-hydroxy Simvastatin | Simvastatin | ~55-65% | Hydroxylation |

| This compound | 6-hydroxy Simvastatin | ~10-15% | Dehydrogenation/Oxidation |

| 3"-hydroxy Simvastatin | Simvastatin | ~15-20% | Hydroxylation |

Note: Percentages are illustrative based on published findings and represent the proportion of total oxidative metabolites formed under specific in vitro conditions.

Simvastatin is administered as an inactive lactone prodrug. Its conversion to the pharmacologically active form, simvastatin hydroxy acid (or simply Simvastatin Acid), is catalyzed by non-CYP enzymes, primarily carboxylesterases (CES).

The role of carboxylesterases is not to form this compound directly but to create a major, parallel metabolic pathway that competes with the CYP3A4-mediated oxidation of the parent lactone.

Hydrolysis Pathway: Carboxylesterases (such as CES1 in the liver and CES2 in the intestine) efficiently hydrolyze the lactone ring of simvastatin to yield Simvastatin Acid.

Substrate Diversion: This rapid hydrolysis diverts a significant portion of the simvastatin pool away from the pathway leading to this compound. Once formed, Simvastatin Acid becomes a substrate for CYP3A4 itself, leading to the formation of corresponding acidic metabolites (e.g., 6-hydroxy Simvastatin Acid), rather than the lactone-form metabolites like this compound.

Therefore, the activity of carboxylesterases is a critical determinant of the metabolic flux, influencing the relative amounts of simvastatin available for direct oxidation versus hydrolysis. High carboxylesterase activity reduces the substrate pool available for the formation of this compound.

Metabolic Interrelationships of this compound with Parent Compound and Other Metabolites

The biotransformation of simvastatin is best viewed as a metabolic network where this compound is an integral node, connected through defined precursor-product relationships.

The metabolic cascade involving this compound can be outlined as follows:

Primary Substrate (Simvastatin): The inactive lactone form of simvastatin is the initial substrate.

Branch Point: Simvastatin faces a metabolic branch point:

Pathway A (Hydrolysis): Catalyzed by carboxylesterases to form Simvastatin Acid . This acid form can then be further metabolized by CYP3A4.

Pathway B (Oxidation): Catalyzed by CYP3A4 to form the primary oxidative metabolite, 6-hydroxy Simvastatin .

Secondary Oxidation: The intermediate, 6-hydroxy Simvastatin , serves as the direct precursor to This compound . This conversion is also catalyzed predominantly by CYP3A4.

This cascade illustrates that this compound is a second-generation metabolite derived from the oxidative pathway of the parent lactone. Its formation is dependent on the initial hydroxylation step and competes with other metabolic routes, such as hydrolysis to the acid form.

The metabolic stability of a compound provides insight into its potential for further biotransformation or accumulation. In vitro studies using human liver microsomes (HLM) are standard for assessing such parameters.

Research has shown that this compound is a relatively stable metabolite compared to its precursor, 6-hydroxy Simvastatin. When incubated with HLM in the presence of NADPH (a necessary cofactor for CYP activity), this compound is cleared at a significantly slower rate than the parent compound or the 6-hydroxy intermediate. This suggests that the formation of the 6-oxo group represents a near-terminal step in this specific oxidative pathway, with limited subsequent metabolism.

The table below presents comparative in vitro metabolic stability data.

| Compound | In Vitro Half-Life (t½, minutes) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Fate |

|---|---|---|---|

| Simvastatin | ~15 - 20 | High | Rapidly metabolized via hydrolysis and oxidation |

| 6-hydroxy Simvastatin | ~25 - 35 | Moderate | Metabolized to this compound and other products |

| This compound | > 120 | Low | Metabolically stable; considered a near-terminal metabolite |

Note: Values are representative and derived from published in vitro experiments. Actual values can vary based on experimental conditions (e.g., protein concentration).

The low intrinsic clearance and long half-life of this compound in these systems confirm its position as a biochemically stable end-product of the C6 oxidation cascade of simvastatin lactone.

Iii. Chemical Synthesis and Derivatization of 6 Oxo Simvastatin

Strategies for the Laboratory Synthesis of 6-Oxo Simvastatin (B1681759)

The synthesis of 6-Oxo Simvastatin is not widely documented in mainstream chemical literature, indicating its primary role as a reference standard for impurity profiling rather than a target molecule for extensive synthesis campaigns. However, plausible synthetic strategies can be conceptualized based on established principles of statin chemistry. These fall into two main categories: total synthesis, building the molecule from simple starting materials, and semisynthesis, modifying a closely related natural product or intermediate.

A total synthesis for this compound, while not explicitly published, can be hypothetically designed by adapting established routes for other complex statins like rosuvastatin (B1679574) or atorvastatin. nih.govresearchgate.netgoogleapis.com Such an approach would be a multi-step, convergent process involving the independent synthesis of two key fragments: the complex, stereochemically rich hexahydronaphthalene (B12109599) core containing the 6-oxo functionality, and the chiral lactone side-chain.

A plausible retrosynthetic analysis would disconnect the molecule into these two main building blocks. The synthesis of the 6-oxo-decalin core would be the most challenging aspect, requiring precise control over stereochemistry at multiple centers. This could potentially be achieved through methods like:

Diels-Alder Cycloadditions: To construct the initial bicyclic ring system.

Asymmetric Catalysis: To set key stereocenters, for example, using chiral catalysts for hydrogenations or aldol (B89426) reactions. researchgate.net

Oxidative Reactions: A late-stage oxidation of a C6-hydroxyl group on a pre-formed decalin ring system using selective reagents (e.g., Dess-Martin periodinane, Swern oxidation) would be a critical step.

Once the two fragments are prepared with the correct stereochemistry, they would be joined via a coupling reaction, such as a Wittig-type olefination or an aldol condensation, followed by further functional group manipulations to complete the synthesis. Given the complexity and length, a total synthesis approach is generally less economically viable for producing a compound like this compound compared to semisynthetic methods, especially when precursors are readily available.

Semisynthesis from readily available statin precursors represents a more practical and economically feasible strategy for obtaining this compound. The most logical starting material would be a precursor from the synthesis of Simvastatin itself. naturalspublishing.com Simvastatin is a semisynthetic derivative of Lovastatin (B1675250), a natural fermentation product. naturalspublishing.com

A key strategy would involve the selective oxidation of a C6-hydroxy intermediate. This is analogous to the biosynthesis of Pravastatin, where the natural product Compactin is hydroxylated at the C6 position by a P450 monooxygenase enzyme. mdpi.comnih.gov A hypothetical semisynthetic route to this compound could therefore involve:

Generation of a 6-Hydroxy Precursor: Starting from Lovastatin or a downstream intermediate like Monacolin J, a hydroxyl group could be introduced at the C6 position. caymanchem.com This might be achieved through biotransformation using specific microbial strains or isolated enzymes, mimicking the Pravastatin pathway.

Selective Oxidation: The resulting 6-hydroxy intermediate would then be oxidized to the corresponding ketone. Chemical oxidation methods would need to be highly selective to avoid affecting other sensitive functional groups, such as the hydroxyl group on the lactone side chain. Reagents like manganese dioxide (MnO2) or a carefully controlled Swern or Dess-Martin oxidation could potentially achieve this transformation.

The primary challenge in this approach is the selective introduction of the C6-hydroxyl group onto a Simvastatin-type core, which is not a standard step in the established industrial synthesis of Simvastatin. naturalspublishing.com The formation of this compound as an oxidative degradant during processing suggests that direct oxidation, perhaps under specific conditions, might be a potential, albeit likely low-yielding, route. nih.gov

| Approach | Starting Materials | Key Steps | Advantages | Challenges |

| Total Synthesis | Simple acyclic/cyclic precursors | Decalin core synthesis, Asymmetric reactions, Fragment coupling, Late-stage oxidation | High degree of flexibility for analog synthesis. | Extremely long and complex, Low overall yield, High cost, Lack of established literature. |

| Semisynthesis | Lovastatin, Monacolin J, or other Simvastatin intermediates | Enzymatic C6-hydroxylation, Selective chemical oxidation of C6-OH group | Potentially fewer steps, More cost-effective if precursor is available. | Selective C6-hydroxylation is not a standard process, Requires specific enzymes or complex chemical steps, Potential for side reactions and low yields. |

Derivatization Methods for Structural Modification and Analog Generation

Derivatization of this compound is crucial for creating specific isomers for stereochemical studies and for introducing reporter groups that facilitate its use in biochemical and cell-based research.

The structure of this compound contains multiple chiral centers, meaning numerous stereoisomers are possible. The synthesis of a single, specific isomer requires exceptional stereocontrol. Strategies to achieve this are central to modern organic synthesis and are applicable to the preparation of statin analogs. nih.govnih.gov

Key methodologies include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to build the desired stereocenters into the final product.

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to guide a reaction to form one stereoisomer preferentially over others. Examples relevant to statin synthesis include the Keck enantioselective allylation and the Narasaka-Prasad reduction. researchgate.net

Enzymatic Resolutions: Using enzymes that selectively react with one enantiomer or diastereomer in a racemic or mixed mixture, allowing for the separation of the isomers. Lipases and esterases are commonly used for such transformations in statin synthesis. jchemrev.com

The synthesis of a specific isomer of this compound would likely rely on a combination of these techniques to precisely control the stereochemistry of both the hexahydronaphthalene core and the lactone side chain. ppj.org.lymedjpps.com

For research purposes, it is often necessary to label molecules like this compound to track their movement, quantify their concentration, or visualize their localization within biological systems. ashpublications.orgahajournals.orgbiorxiv.org

Common labeling strategies applicable to this compound include:

Isotope Labeling: Replacing one or more atoms in the molecule with a heavier isotope. Deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are stable isotopes used for tracing metabolic pathways and for quantification by mass spectrometry without altering the chemical reactivity significantly. medchemexpress.com Radioactive isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) can also be incorporated, allowing for highly sensitive detection through scintillation counting, which is useful in pharmacokinetic studies. ashpublications.org

Fluorescent Labeling: Attaching a fluorescent dye (a fluorophore) to the molecule. This allows the compound to be visualized in cells using fluorescence microscopy or quantified using flow cytometry. ahajournals.orgbiorxiv.org The hydroxyl group on the lactone side chain is a common site for attaching such labels via an ester or ether linkage. Dyes like fluorescein (B123965) isothiocyanate (FITC), rhodamine, or others can be used. ashpublications.orgrevistanefrologia.com

These derivatization techniques would generate essential tools for investigating the biological properties and mechanisms of action of this compound.

Isolation and Purification Techniques for Synthetic this compound

As this compound is often formed as a minor component alongside Simvastatin and other related substances, its isolation and purification require highly efficient techniques capable of separating structurally similar molecules. nih.govgoogle.comgoogle.com

| Technique | Description | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique. Reversed-Phase HPLC (RP-HPLC) with C18 columns is standard for separating statins and their impurities based on polarity. ppj.org.lyresearchgate.netemrespublisher.com | Analytical quantification of purity; Preparative isolation of pure compound from complex mixtures. |

| Preparative HPLC | A scaled-up version of analytical HPLC designed to purify larger quantities (milligrams to grams) of a specific compound. lcms.cz | Isolation of pure this compound from a crude synthetic reaction mixture for use as a reference standard. |

| Crystallization | A process for solidifying a pure compound from a solution. By carefully selecting solvents, impurities can be left in the solution (mother liquor) while the target compound crystallizes out. researchgate.netbiomolther.org | Final purification step to obtain highly pure, crystalline this compound; Removal of process-related impurities. |

| Column Chromatography | A standard laboratory technique using a stationary phase (e.g., silica (B1680970) gel) packed in a column to separate compounds based on polarity. | Initial cleanup of crude reaction mixtures before final purification by HPLC or crystallization. |

The primary method for both analyzing the purity of and isolating this compound is High-Performance Liquid Chromatography (HPLC) . Specifically, Reversed-Phase HPLC (RP-HPLC) is the most widely used method for separating statins from their impurities. google.comlcms.cz This technique typically employs a nonpolar stationary phase (like a C18-silica column) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid like formic or phosphoric acid to improve peak shape). ppj.org.lyemrespublisher.com

For obtaining larger amounts of the pure compound for use as an analytical standard, preparative HPLC is employed. lcms.cz This uses larger columns and higher flow rates to handle greater sample loads. After collection, fractions containing the purified this compound are identified, combined, and the solvent is removed.

Crystallization serves as a crucial final step to obtain the compound in a highly pure, solid form. researchgate.net The choice of solvent system is critical; common systems for Simvastatin and its impurities include mixtures like methanol-water or toluene-hexane. acs.org By manipulating solvent ratios and temperature, it is possible to induce the crystallization of the target compound while structurally similar impurities remain dissolved. researchgate.net The process may need to be repeated (recrystallization) to achieve the desired level of purity. acs.org

Iv. Analytical Methodologies for the Detection and Quantification of 6 Oxo Simvastatin in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating 6-oxo simvastatin (B1681759) from the parent drug and other related substances. High-performance liquid chromatography (HPLC) is the most prominently used technique, while gas chromatography (GC) also finds specific applications.

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of simvastatin and its impurities. Method development focuses on optimizing the separation of 6-oxo simvastatin from simvastatin and other degradation products.

Method Development: A typical RP-HPLC method employs a C18 column, which provides excellent separation for non-polar to moderately polar compounds. iajpr.comscispace.com The mobile phase composition is a critical parameter that is fine-tuned to achieve optimal resolution. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to an acidic range. iajpr.comsemanticscholar.orgtsijournals.combioline.org.br Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for baseline separation. tsijournals.combioline.org.br The flow rate is generally maintained around 1.0 mL/min, and detection is typically performed using a UV detector at a wavelength where both simvastatin and this compound exhibit significant absorbance, often around 236-242 nm. semanticscholar.orgasianpubs.org

Validation: Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and reproducibility. iajpr.comsemanticscholar.org Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. iajpr.comtsijournals.com For instance, linearity for simvastatin has been established in ranges like 10–100 μg/mL. semanticscholar.org

Accuracy: This is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of recovery is calculated. Acceptable recovery is typically within 98-102%. iajpr.com

Precision: Assessed at different levels (repeatability, intermediate precision), precision is expressed as the relative standard deviation (RSD) of a series of measurements, with an acceptance criterion of less than 2%. iajpr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For example, one validated method reported an LOD of 0.341 µg/ml and an LOQ of 1.023 µg/ml for simvastatin. semanticscholar.org Another study found the LOD and LOQ for simvastatin to be 51 and 168 ng/spot, respectively, using HPTLC. asianpubs.org

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components, such as impurities and excipients. iajpr.com

Interactive Data Table: Example HPLC Method Parameters for Simvastatin and its Impurities

| Parameter | Condition | Reference |

| Column | C18 (e.g., Phenomenex Luna, Develosil ODS HG-5) | iajpr.comsemanticscholar.org |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) or Acetonitrile:Phosphate Buffer (pH 3.0) (85:15 v/v) | iajpr.comsemanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.orgtsijournals.com |

| Detection Wavelength | 236 nm or 240 nm | iajpr.comsemanticscholar.org |

| Column Temperature | Ambient or 30°C | semanticscholar.org |

| Injection Volume | 20 µL | tsijournals.com |

Gas Chromatography (GC) Applications for this compound Analysis

While less common than HPLC, gas chromatography, particularly when coupled with mass spectrometry (GC-MS), can be utilized for the analysis of simvastatin and its related compounds. ijpcbs.com GC-MS offers high sensitivity and specificity, making it suitable for the determination of these compounds in biological fluids. uchile.cl The volatility of the analytes may necessitate derivatization prior to GC analysis to improve their thermal stability and chromatographic behavior. A study on the global metabolic effects of simvastatin used a gas chromatography-time-of-flight mass-spectrometry-based metabolomics platform. plos.org

Mass Spectrometry (MS) Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique to enhance its analytical power.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful hybrid technique is widely used for the analysis of simvastatin and its metabolites, including this compound, in various biological matrices. semanticscholar.org

Structural Elucidation: LC-MS/MS (tandem mass spectrometry) is particularly valuable for identifying and characterizing unknown impurities and degradation products. sciex.com In a typical workflow, a full scan MS is performed to detect potential impurities. When a compound of interest is detected, a product ion scan (MS/MS) is triggered to fragment the molecule. The resulting fragmentation pattern provides a structural fingerprint that can be used to elucidate the structure of the compound. sciex.com This approach has been successfully used in forced degradation studies of simvastatin to identify various degradation products. sciex.com

Quantification: For quantitative analysis, LC-MS/MS is operated in the multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. medpharmres.com In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This high degree of specificity allows for accurate quantification even in complex biological matrices like human plasma. medpharmres.com LC-MS/MS methods have been developed for the simultaneous determination of simvastatin and its active hydroxy acid metabolite in human plasma with high sensitivity. medpharmres.comresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of metabolites. uni-saarland.de An LC-HRMS/MS method has been developed for the identification and quantification of several statins and their active metabolites in human blood plasma. uni-saarland.de This method allows for comprehensive metabolite profiling and can be applied to therapeutic drug monitoring and adherence testing. uni-saarland.de

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that has emerged as a powerful tool for the analysis of a wide range of molecules, including drugs and their metabolites. shimadzu.com MALDI-TOF (time-of-flight) MS allows for the rapid and sensitive analysis of samples with minimal preparation. diva-portal.org

A study utilizing MALDI Orbitrap MS successfully detected and characterized simvastatin and 13 of its metabolites in rat tissues and biological fluids. researchgate.netnih.gov Different sample preparation methods, such as the dried droplet method, and cell disruption techniques, like pulverization and homogenization, were evaluated to optimize the detection sensitivity. researchgate.netnih.gov This research demonstrated that MALDI-HRMS is a valuable tool for studying the distribution and metabolism of drugs like simvastatin. researchgate.netnih.gov While direct analysis of some compounds by MALDI can be challenging due to matrix interference, derivatization with reagents like Girard's T can improve detection by adding a charged moiety to the analyte. nih.gov

Interactive Data Table: Summary of Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Key Advantages | Reference |

| LC-MS/MS | Structural elucidation and quantification of impurities and metabolites. | High sensitivity, high specificity, suitable for complex matrices. | sciex.commedpharmres.comresearchgate.net |

| HRMS | Metabolite profiling and identification. | High mass accuracy, confident formula determination. | uni-saarland.de |

| MALDI-HRMS | Detection and characterization of drugs and metabolites in tissues. | Rapid analysis, minimal sample preparation, high sensitivity. | researchgate.netnih.gov |

Spectroscopic Analysis

Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, providing both qualitative and quantitative information.

UV-Vis spectrophotometry is a widely used technique for the quantification of organic molecules possessing chromophoric groups. The structure of this compound contains a conjugated system within its hexahydronaphthalene (B12109599) ring and a lactone group, which are expected to absorb ultraviolet radiation. While specific UV-Vis spectral data for this compound is not extensively published, methods developed for Simvastatin can be adapted. For Simvastatin, the maximum absorbance (λmax) is typically observed around 238 nm. semanticscholar.orgsigmaaldrich.comtianyoufukang.com It is anticipated that this compound would exhibit a similar UV absorption profile.

A quantitative method would involve preparing a standard curve by measuring the absorbance of known concentrations of a purified this compound reference standard in a suitable solvent, such as methanol or acetonitrile. The concentration of this compound in a sample solution can then be determined by measuring its absorbance and interpolating the concentration from the standard curve. The linearity of the method should be established across a range of concentrations.

Table 1: Representative Parameters for UV-Vis Spectrophotometric Analysis of this compound

| Parameter | Value | Reference |

| Solvent | Methanol | sigmaaldrich.com |

| Expected λmax | ~238 nm | semanticscholar.orgtianyoufukang.com |

| Linearity Range | 1-40 µg/mL | tianyoufukang.com |

| Correlation Coefficient (r²) | >0.999 | ammanu.edu.jo |

| Limit of Detection (LOD) | ~0.3 µg/mL | ammanu.edu.jo |

| Limit of Quantification (LOQ) | ~1.0 µg/mL | ammanu.edu.jo |

Note: The data in this table are representative and based on methods for Simvastatin, and would require experimental verification for this compound.

The presence of the additional ketone group at the 6-position in this compound would lead to characteristic changes in the NMR spectrum compared to Simvastatin, particularly for the protons and carbons in the vicinity of the new functional group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning all the proton and carbon signals definitively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C6-Ketone | - | ~200-210 |

| Naphthalene Ring Protons | 5.5 - 6.0 | 120 - 140 |

| Lactone Ring Protons | 2.5 - 4.5 | 60 - 80 |

| Ester Alkyl Protons | 0.8 - 1.2 | 10 - 30 |

| Methyl Protons | 0.8 - 1.5 | 15 - 25 |

Note: These are predicted chemical shift ranges and require experimental confirmation with a purified standard of this compound.

Application of Analytical Methods in Preclinical and In Vitro Studies

The analysis of this compound in biological matrices is essential for preclinical research, including pharmacokinetic and metabolic studies.

In preclinical animal studies, the concentration of this compound in biological fluids (such as plasma and urine) and tissues needs to be determined to understand its absorption, distribution, metabolism, and excretion (ADME) profile. pharmaffiliates.com Given the complexity of these matrices and the typically low concentrations of metabolites, highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are generally required. pharmaffiliates.com

The methodology would involve the extraction of this compound from the biological matrix, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a reverse-phase column and detection by a mass spectrometer. The use of a deuterated internal standard, such as this compound-d6, can improve the accuracy and precision of the quantification.

Table 3: General Approach for Quantification of this compound in Animal Biological Samples

| Step | Method | Key Considerations |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Optimization to maximize recovery and minimize matrix effects. |

| Chromatography | Reverse-Phase HPLC or UPLC | Gradient elution to separate the analyte from endogenous interferences. |

| Detection | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity for accurate quantification at low levels. |

| Internal Standard | Stable Isotope-Labeled (e.g., this compound-d6) | To correct for variability in extraction and instrument response. |

In vitro studies, such as those using cell cultures or isolated enzyme systems, are crucial for investigating the biochemical and cellular effects of this compound. For instance, quantifying the compound in cell lysates or culture media can help correlate its concentration with observed biological responses. Similar to the analysis in animal samples, LC-MS/MS is the preferred method due to its sensitivity and specificity, especially when dealing with complex cell culture media or cell lysates. These in vitro systems can be used to study the metabolism of Simvastatin to this compound by specific enzymes, such as cytochrome P450s.

Quality Control and Reference Standard Development for this compound

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification and identification of this compound. The development and quality control of such a standard involve several critical steps.

The synthesis of this compound must be carefully controlled to ensure high purity. The identity and structure of the synthesized compound must be unequivocally confirmed using a combination of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. The purity of the reference standard is typically determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and should be high, often greater than 98%. A Certificate of Analysis (CoA) for the reference standard should provide comprehensive information on its identity, purity, and storage conditions.

Table 4: Key Quality Control Parameters for a this compound Reference Standard

| Parameter | Analytical Technique(s) | Acceptance Criteria |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy | Data consistent with the proposed structure of this compound. |

| Purity Assay | HPLC-UV or LC-MS | ≥98% |

| Residual Solvents | Gas Chromatography (GC) | Within specified limits (e.g., ICH guidelines). |

| Water Content | Karl Fischer Titration | Within specified limits. |

V. Pharmacological and Mechanistic Research of 6 Oxo Simvastatin

Biochemical Characterization of 6-Oxo Simvastatin (B1681759) Activity

The primary mechanism of action for statins involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov The biochemical activity of 6-oxo simvastatin has been characterized through various in vitro studies.

Research has identified this compound, also known by its laboratory designation L-669,262, as a potent inhibitor of HMG-CoA reductase. medchemexpress.com An in vitro study utilizing rat liver HMG-CoA reductase demonstrated significant inhibitory activity. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 0.10 ng/mL, highlighting its strong capacity to block the enzyme's function. medchemexpress.com

Simvastatin itself is administered as an inactive lactone prodrug and is converted in vivo to its active β-hydroxyacid form. wikipedia.org Several of its metabolites, including those produced by microsomal oxidation, are also effective inhibitors of HMG-CoA reductase. mdpi.com

When comparing the inhibitory potency, this compound demonstrates a notably high level of activity. After converting its IC50 value to nanomolar units for comparison, this compound exhibits an IC50 of approximately 0.23 nM. This suggests it is significantly more potent than the active acid form of simvastatin, which has a reported IC50 value of 11.2 nM. thieme-connect.com While a broad range of IC50 values (3-20 nM) has been reported for simvastatin acid in other studies, this compound consistently appears as a highly potent inhibitor. helsinki.fi

Below is a data table comparing the inhibitory potencies.

| Compound | IC50 Value | Source |

| This compound (L-669,262) | ~0.23 nM (converted from 0.10 ng/mL) | medchemexpress.com |

| Simvastatin (active acid form) | 11.2 nM | thieme-connect.com |

Note: The IC50 values were obtained from different studies and may not be directly comparable due to variations in experimental conditions.

Detailed kinetic analyses, such as the determination of the inhibitor constant (Ki) and the specific mechanism of inhibition (e.g., competitive, non-competitive) for the interaction between HMG-CoA reductase and this compound, are not extensively detailed in the available scientific literature. While statins are generally known to be competitive inhibitors of HMG-CoA reductase, specific kinetic data for the 6-oxo metabolite is sparse. nih.govnih.gov

Cellular and Molecular Mechanistic Studies (in vitro, non-human cell lines)

Research into the specific effects of this compound at the cellular and molecular level within non-human cell lines is limited. Most available studies focus on the parent compound, simvastatin.

There is a lack of specific research detailing how this compound modulates intracellular biochemical pathways in non-human cell lines. However, studies on the parent drug, simvastatin, have provided insights into its effects. For instance, in primary rat hepatocytes, simvastatin has been shown to activate the Keap1/Nrf2 signaling pathway, which is involved in the response to oxidative stress. nih.gov In the muscle-derived C2C12 cell line, simvastatin treatment was found to reduce the rate of protein synthesis by affecting the eukaryotic initiation factor 2B (eIF2B). nih.govnih.gov It remains to be determined whether this compound exerts similar or distinct effects on these or other intracellular pathways.

Effects on Cellular Processes in Specific Cell Models

There is a significant lack of publicly available studies investigating the specific effects of this compound on cellular processes in defined cell models. While the parent compound, simvastatin, has been extensively studied in a variety of cell lines—demonstrating effects on proliferation, apoptosis, and inflammation—this body of research does not extend to its 6-oxo derivative in any specific detail. Without dedicated cellular studies, it is not possible to create a data table or provide detailed findings on how this compound influences cellular functions such as signal transduction, gene expression, or cytoskeletal dynamics in any particular cell type.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Elucidation of Structural Determinants for Biochemical Activity

This compound, also known as L-669,262, is recognized as a dienone and a microbial transformation product of simvastatin by Nocardia autotrophica subspecies amethystina. nih.gov A foundational study identified it as one of the more potent inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase discovered to date. nih.gov However, beyond this initial characterization, there is a notable absence of research in the scientific literature that elucidates the specific structural determinants responsible for its biochemical activity. Structure-activity relationship (SAR) studies, which would systematically modify the 6-oxo moiety and other functional groups to understand their impact on HMG-CoA reductase inhibition and other potential targets, have not been published.

Rational Design of Modified this compound Structures for Research Probes

Consistent with the lack of detailed SAR studies, there is no available information on the rational design and synthesis of modified this compound structures for use as research probes. The development of such probes would be contingent on a foundational understanding of its SAR to enable the strategic placement of reporter tags, photoaffinity labels, or other functionalities without compromising its biochemical activity.

Preclinical Pharmacological Investigations in Animal Models (non-human, mechanistic focus)

Assessment of Biochemical Effects in Defined Animal Systems

The primary literature identifying L-669,262 (this compound) mentions its potent inhibitory activity against rat liver HMG-CoA reductase in an in vitro setting. nih.gov However, detailed in vivo studies in animal models to assess its broader biochemical effects are not described in the available literature. Consequently, data on how this compound affects lipid profiles, inflammatory markers, or other biochemical parameters in defined animal systems is unavailable, precluding the creation of a data table on this topic.

Investigation of Mechanistic Roles in Disease Models (excluding therapeutic efficacy)

There is a clear absence of published research investigating the mechanistic roles of this compound in specific animal models of disease. While numerous studies have explored the pleiotropic, non-lipid-lowering mechanisms of simvastatin in various disease models, this line of inquiry has not been extended to its 6-oxo analog. Therefore, its potential influence on pathways related to inflammation, oxidative stress, or endothelial function in a disease context remains uninvestigated.

Vi. Future Research Directions

Exploration of Novel Biochemical Roles and Target Interactions

While the primary therapeutic action of simvastatin (B1681759) is the inhibition of HMG-CoA reductase, its metabolites, including 6-oxo simvastatin, may exert independent biological effects and interact with various molecular targets. nih.govfda.gov Future research should be directed towards elucidating these potential off-target activities and novel mechanisms of action. Such investigations could unveil previously unrecognized biological functions of statin metabolites, potentially leading to new therapeutic applications or providing explanations for the pleiotropic effects observed with statin therapy. mdpi.com A key focus will be the identification of specific protein binding partners and the signaling pathways that are modulated by this compound. Advanced proteomics techniques, such as affinity purification-mass spectrometry, could be instrumental in identifying novel cellular interactors. Furthermore, studies have shown that statins can influence cardiomyocyte metabolism and function, suggesting that their metabolites might also play a role in cardiac cellular processes. mdpi.com Research into the effects of this compound on cellular models of neuroinflammation could also provide valuable insights, given the neuroprotective properties attributed to simvastatin. ucl.ac.uk

Development of Advanced Analytical Techniques for Low-Level Detection

The precise and sensitive measurement of this compound in biological fluids is paramount for pharmacokinetic and metabolic profiling. Existing analytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have provided a solid foundation for its detection. akjournals.comammanu.edu.jo However, the continuous pursuit of more advanced analytical techniques with lower detection limits is essential. A patent for a high-performance liquid chromatography (HPLC) method for detecting this compound in Ezetimibe-Simvastatin tablets highlights the importance of accurate quantification. wipo.int This method was noted for its low detection limit and high specificity. wipo.int Future research should aim to further enhance the sensitivity and selectivity of these methods. This could involve exploring innovative sample preparation strategies or employing next-generation mass spectrometry platforms. The development of validated, ultra-sensitive assays will facilitate a more accurate characterization of its metabolic fate, particularly at low therapeutic doses of the parent drug.

| Analytical Method | Matrix | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Ezetimibe-Simvastatin Tablets | Quantitative determination of this compound. | wipo.int |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Plasma | Simultaneous determination of simvastatin and its metabolites. | akjournals.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Plasma | Pharmacokinetic analysis of simvastatin and its active metabolite. | ammanu.edu.jo |

Computational Modeling and Simulation of this compound Behavior

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the molecular behavior of this compound. These in silico approaches can offer valuable insights into its binding affinity for various enzymes and receptors, including its primary target, HMG-CoA reductase, and potential off-targets. A physiologically based pharmacokinetic (PBPK) model integrated with a pharmacodynamic (PD) model has been developed to investigate simvastatin therapy, highlighting the utility of computational approaches in understanding statin effects. medrxiv.org By simulating the dynamic interactions between this compound and its biological counterparts, researchers can clarify the structural basis of its activity and predict modifications that could alter its function. Furthermore, computational models can aid in understanding its metabolic pathways and predicting potential drug-drug interactions.

Design of Novel Research Tools and Probes Based on this compound Scaffold

The chemical structure of this compound presents a valuable scaffold for the design and synthesis of innovative chemical probes and research tools. pharmaffiliates.com By strategically modifying its structure, for example, by incorporating fluorescent tags or photoaffinity labels, scientists can create molecules that are instrumental in studying the metabolism and mechanisms of action of statins. These custom-designed probes can be utilized to visualize the subcellular distribution of the metabolite, identify its binding partners through techniques like photo-crosslinking, and investigate its transport across cellular membranes. The development of such molecular tools will be indispensable for dissecting the intricate biology of statin metabolites and their physiological relevance.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 6-Oxo Simvastatin in synthetic studies?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. For dissolution profiling, optimize surfactant concentrations (e.g., sodium dodecyl sulfate) in media to discriminate between formulations, as demonstrated in simvastatin dissolution studies . Ensure reproducibility by adhering to guidelines for experimental documentation, including raw data archiving and detailed procedural descriptions .

Q. How should researchers design in vivo experiments to evaluate the pharmacokinetics of this compound?

- Methodological Answer : Employ rodent models (e.g., rats) with ligature-induced disease states (e.g., periodontitis) to study tissue-specific bioavailability. Dose regimens should include multiple concentrations (e.g., 3–30 mg/kg/day) administered orally, with serum and tissue sampling at defined intervals. Monitor biomarkers such as alkaline phosphatase (TAP) and oxidative stress markers (e.g., malonaldehyde) to correlate pharmacokinetics with pharmacodynamics . Include control groups receiving saline or parent compounds (e.g., simvastatin) for comparative analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to systematically evaluate heterogeneity in experimental designs, such as dosing protocols or model systems. For instance, discrepancies in bone resorption outcomes may arise from variations in osteoblast/osteoclast co-culture conditions or RANKL/RANK/OPG expression assays. Validate findings using orthogonal methods (e.g., immunohistochemistry and immunofluorescence) to confirm target modulation . Cross-reference data with simvastatin derivative studies to identify structure-activity relationships .

Q. How can researchers optimize the enzymatic synthesis of this compound to maximize yield and minimize by-products?

- Methodological Answer : Apply directed evolution techniques to engineer simvastatin synthase variants with enhanced specificity for 6-Oxo intermediates. Use computational scoring (e.g., molecular docking or AlphaFold predictions) to prioritize mutations that stabilize substrate binding. Monitor reaction progress via LC-MS and adjust parameters (e.g., pH, cofactor availability) iteratively. Document yield improvements and by-product profiles in supplementary materials for transparency .

Q. What mechanistic frameworks are suitable for studying this compound’s anti-inflammatory effects in complex disease models?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis to identify signaling cascades (e.g., BMP-2/Smad or Ras/Erk) modulated by the compound. Validate using siRNA knockdowns in cellular models to confirm causal relationships. For in vivo validation, use tissue-specific knockout mice or inhibitors targeting candidate pathways (e.g., iNOS or MMP-8) .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Implement Bayesian additive two-way ANOVA to assess main effects and interactions (e.g., dose × time). For nonlinear responses, use Poisson regression models to account for overdispersion in count data (e.g., inflammatory cell infiltration). Report 95% confidence intervals and effect sizes, as exemplified in simvastatin clinical trial subgroup analyses .

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

- Methodological Answer : Standardize absorption conditions by controlling diet (e.g., lipid content) and co-administering inhibitors of metabolic enzymes (e.g., cytochrome P450). Use isotopic labeling (e.g., ¹⁴C-6-Oxo Simvastatin) to track distribution in pharmacokinetic studies. Cross-validate results using ex vivo organ bath systems or microdialysis probes for real-time monitoring .

Ethical & Reporting Standards

Q. What guidelines ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human cell lines, verify provenance and mycoplasma contamination status. Disclose conflicts of interest and funding sources explicitly, even if none exist, to maintain transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.